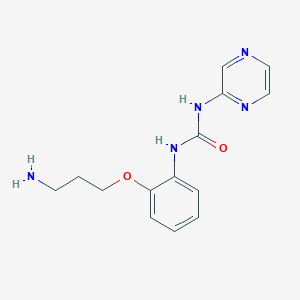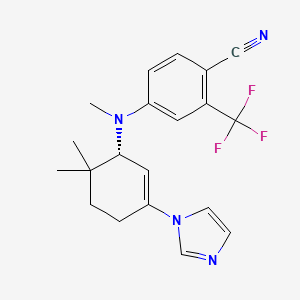
1-(2-(3-Aminopropoxy)phenyl)-3-(pyrazin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
XL-844 is a synthetic small-molecule inhibitor of checkpoint kinases 1 and 2 (Chk1 and Chk2) with potential antineoplastic activity. XL844 binds to and inhibits Chks 1 and 2, resulting in inhibition of cell cycle arrest, progressive DNA damage, inhibition of DNA repair, and, ultimately, tumor cell apoptosis. This agent also inhibits vascular endothelial growth factor receptor 1 (VEGFR1) and vascular endothelial growth factor receptor 3 (VEGFR3), important mediators of tumor angiogenesis and lymphogenesis, respectively. In the presence of DNA damage or incomplete DNA replication, eukaryotic cells activate cell cycle checkpoints that temporarily halt the cell cycle to permit DNA repair or completion of DNA replication to take place.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
1-(2-(3-Aminopropoxy)phenyl)-3-(pyrazin-2-yl)urea and its derivatives have been explored for their potential in anticancer research. For example, Bazin et al. (2016) synthesized a series of (imidazo[1,2-a]pyrazin-6-yl)ureas, finding that certain derivatives displayed cytostatic activity against non-small cell lung cancer cell lines. This suggests potential for reactivating p53 mutants in these cancer cells (Bazin et al., 2016).
Gelation and Rheology
In the field of materials science, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a related compound, was found to form hydrogels in various acids. Lloyd and Steed (2011) demonstrated that the rheology and morphology of these gels are dependent on the anion's identity, indicating applications in materials design and engineering (Lloyd & Steed, 2011).
Inhibitors in Biochemistry
Getlik et al. (2012) researched N-pyrazole, N'-thiazole-ureas as inhibitors of p38α MAP kinase. They discovered that certain compounds within this category were potent inhibitors, suggesting their utility in biochemical pathways and potential therapeutic applications (Getlik et al., 2012).
Antibacterial and Antifungal Applications
Farghaly and El-Kashef (2005) synthesized urea derivatives starting from 1-phenyl-5-(pyrrol-1-yl)-1H-pyrazole-3-carboxylic acid azide and found that several derivatives exhibited antibacterial and antifungal activities (Farghaly & El-Kashef, 2005).
Synthesis Techniques
The synthesis process of related urea derivatives also offers insights into potential pharmaceutical and material applications. Sarantou and Varvounis (2022) reported methods for synthesizing 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, illustrating the versatility and potential applications of these compounds (Sarantou & Varvounis, 2022).
Eigenschaften
IUPAC-Name |
1-[2-(3-aminopropoxy)phenyl]-3-pyrazin-2-ylurea |
|---|---|
InChI |
InChI=1S/C14H17N5O2/c15-6-3-9-21-12-5-2-1-4-11(12)18-14(20)19-13-10-16-7-8-17-13/h1-2,4-5,7-8,10H,3,6,9,15H2,(H2,17,18,19,20) |
SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NC=CN=C2)OCCCN |
Aussehen |
Solid powder |
Synonyme |
XL844; XL 844; XL-844.; NONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





